DEOXYVACISINE HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, this compound is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.

Scientific Research Applications

Receptor-Guided Design Strategy

In the field of biomedical sciences, receptor-guided design strategies have been employed for ligand identification, where chemically modified oligodeoxynucleotide libraries facilitate the tailored selection of ligands like DEOXYVACISINE HCl. These strategies are crucial for addressing a wide range of targets related to biomedical research, including the targeting of specific hydrophobic molecules (Rosenthal, Pfeiffer, & Mayer, 2019).

Experimental and Clinical Applications in Disease Studies

This compound has been explored in various disease studies. For instance, in the context of hepatocellular carcinoma, studies have evaluated the efficacy of different combinations of drugs, including this compound, to define their efficacy and toxicity profiles in patients (Zhu et al., 2006). Additionally, this compound's activity has been observed in the treatment of refractory leukemias and lymphomas, providing insights into its potential therapeutic applications (Spiers, 1985).

Deoxy-Liquefaction for Fuel Production

The concept of deoxy-liquefaction, where this compound might play a role, has been studied for the preparation of high caloric fuel from water hyacinth. This process focuses on the effective utilization of carbon and hydrogen in biomass to produce fuel, demonstrating the diverse applications of deoxy compounds beyond medical research (Lu, Wang, & Yang, 2009).

properties

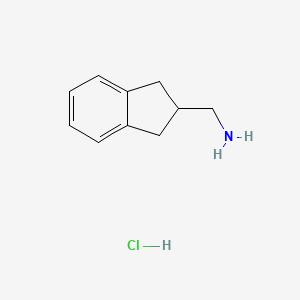

Molecular Formula |

C12H14N2.HCl |

|---|---|

Molecular Weight |

222.5 g/mol |

Appearance |

White crystal powder |

Purity |

a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)]. |

synonyms |

6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)